Cambridge id 6976896
Description
Cambridge ID 6976896 (CAS No. 1046861-20-4) is a boron-containing aromatic compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Key physicochemical properties include:
- Log Po/w (XLOGP3): 2.15, indicating moderate lipophilicity.
- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous media, classified as "soluble" .
- Synthetic Accessibility: Score of 2.07, suggesting moderate synthetic complexity .
The compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran/water solvent system at 75°C . Its structure features a boronic acid group attached to a bromo-chloro-substituted benzene ring, which is critical for its reactivity in Suzuki-Miyaura coupling reactions.
Properties
Molecular Formula |
C15H13N3O3S |
|---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
5-(3-nitrophenyl)-3-propylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H13N3O3S/c1-2-6-17-9-16-14-13(15(17)19)12(8-22-14)10-4-3-5-11(7-10)18(20)21/h3-5,7-9H,2,6H2,1H3 |
InChI Key |
LXQQBZVLEAWDTH-UHFFFAOYSA-N |
SMILES |
CCCN1C=NC2=C(C1=O)C(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CCCN1C=NC2=C(C1=O)C(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactions Analysis
Machine Learning in Reaction Prediction
Modern machine learning models, such as the Molecular Transformer, have advanced chemical reaction prediction by identifying reaction mechanisms and uncovering dataset biases . For example, quantitative interpretation frameworks attribute predictions to specific reactant features or training data, enabling the identification of "Clever Hans" predictions where models rely on unintended patterns .
Key Insight :
-
Bias Detection : Models may exploit dataset biases, such as overly frequent reaction conditions, rather than chemical reasoning .
-
Evidence Retrieval : Techniques like reaction fingerprinting link predictions to specific training examples, improving model interpretability .
Yield Fingerprints for Mechanistic Analysis
Unsupervised learning methods, such as yield fingerprints, differentiate reaction mechanisms by clustering yield data from substrate- and catalyst-specific experiments . This approach has been validated for elimination reactions and C–H activation mechanisms, correcting outdated mechanistic labels in literature .
Example Data Table :
| Mechanism Type | Yield Fingerprint Clusters | Corrected Labels |
|---|---|---|
| eCMD (C–H activation) | Cluster A | Correct |
| CMD | Cluster B | Correct |
| SEAr | Cluster C | Correct |
| Outdated CMD | Cluster B | Reclassified as SEAr |
Design of Experiments (DoE) for Reaction Optimization
DoE methodologies, such as central composite designs, systematically optimize reaction conditions by analyzing factor interactions. For instance, a flow reaction optimizing pyrrolidine equivalents achieved a 93% yield of an ortho-substituted product under high-temperature conditions .
-
Factors : Temperature (30–70°C), residence time (0.5–3.5 min), pyrrolidine equivalents (2–10).
-
Outcome : Highest yield at 70°C, 3.5 min, and 10 equivalents .
Kinetic Modeling and Mechanistic Insights
Kinetic analysis provides mechanistic understanding by determining rate laws and reaction orders. For example, a nucleophilic substitution reaction revealed an initial slow step forming an azetidinium ion, leading to optimized solvent and base conditions .
Kinetic Parameters :
| Reaction Step | Rate Law | Rate Constant (k) |
|---|---|---|
| Azetidinium ion formation | 0.12 Ms | |
| Product formation | — |
Data Preprocessing for Machine Learning
AutoTemplate, a preprocessing protocol, addresses dataset inconsistencies by generating reaction templates and correcting errors like missing reactants or incorrect atom mappings . This improves model accuracy for yield prediction and retrosynthesis .
Error Correction Example :
-
Original Reaction : Missing catalyst information.
-
AutoTemplate Output : Corrected catalyst (e.g., Pd/C) and atom mappings .
Ontologies for Reaction Mechanisms
OntoKin, an ontology for chemical kinetics, standardizes the representation of reaction mechanisms, including species, phases, and rate laws . It enables cross-domain queries, such as identifying mechanisms involving specific species or comparing rate constants .
Competency Questions Addressed :
Comparison with Similar Compounds
A. Structural and Substituent Effects
- Halogen Position and Number: The position and number of halogens significantly influence LogP and solubility. For example, (6-Bromo-2,3-dichlorophenyl)boronic acid has higher LogP (2.50 vs. 2.15) due to increased lipophilicity from two chlorine atoms, but its solubility decreases (0.15 mg/mL vs. 0.24 mg/mL) .
- Fluorine Substitution: Replacing chlorine with fluorine (as in (4-Bromo-2-fluorophenyl)boronic acid) reduces molecular weight (218.82 vs. 235.27) and LogP (1.80 vs. 2.15), enhancing aqueous solubility (0.35 mg/mL vs. 0.24 mg/mL) .
B. Functional Implications
- Reactivity in Cross-Coupling: Bromine and chlorine substituents enhance electrophilicity, favoring Suzuki-Miyaura reactions. However, steric hindrance from multiple halogens (e.g., 2,3-dichloro substitution) may reduce reaction yields .
- For instance, (6-Bromo-2,3-dichlorophenyl)boronic acid’s lower solubility may restrict its use in aqueous-phase reactions .
Q & A
Q. How should theoretical frameworks be selected to guide research on this compound?
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